2-Azidosphingosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

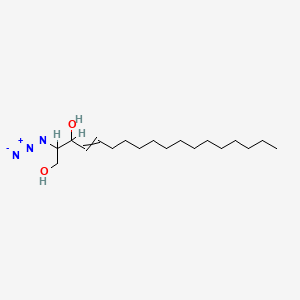

2-Azidosphingosine, also known as this compound, is a useful research compound. Its molecular formula is C18H35N3O2 and its molecular weight is 325.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-Azidosphingosine, and how can researchers ensure reproducibility?

To synthesize this compound, researchers typically modify sphingosine precursors via azide introduction. Methodological steps include:

- Azide incorporation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted reactions for biocompatible tagging .

- Purification : Employ HPLC or column chromatography to isolate the compound, ensuring purity >95% (confirmed via NMR and mass spectrometry) .

- Reproducibility : Document reaction conditions (temperature, solvent ratios, catalysts) in the main manuscript, with raw spectral data in supplementary files .

Q. How should this compound be characterized to confirm structural integrity?

Characterization requires:

- Spectroscopic analysis : 1H/13C NMR for azide and sphingosine backbone validation, FT-IR for N3 stretch detection (~2100 cm−1) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .

- Purity assays : TLC or HPLC with UV/Vis detection to rule out byproducts .

Advanced Research Questions

Q. How can researchers design experiments to track sphingolipid metabolism using this compound in live-cell models?

A robust experimental design includes:

- Click chemistry integration : Incubate cells with this compound, then use fluorescent probes (e.g., DBCO-Cy5) for metabolic labeling. Optimize incubation time and probe concentration to minimize cytotoxicity .

- Controls : Include untreated cells and sphingosine analogs (e.g., non-azidated) to validate specificity .

- Imaging protocols : Use confocal microscopy with time-lapse imaging to monitor subcellular localization (e.g., Golgi vs. plasma membrane) .

Q. What analytical strategies resolve contradictions in this compound’s metabolic stability across studies?

Conflicting data (e.g., half-life variability in lipid rafts vs. cytosol) can be addressed via:

- Comparative meta-analysis : Systematically review protocols (e.g., cell lines, serum conditions) to identify confounding variables .

- Quantitative LC-MS/MS : Measure azide degradation kinetics under varying pH and redox conditions to isolate instability factors .

- Statistical rigor : Apply ANOVA or Bayesian modeling to assess significance of observed discrepancies .

Q. How can this compound be integrated into multi-omics studies to map sphingolipid-protein interactions?

A multi-omics approach involves:

- Pull-down assays : Use biotinylated this compound with streptavidin beads to capture interacting proteins. Validate with SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) for quantitative proteomics .

- Network analysis : Apply STRING or Cytoscape to map protein interaction clusters, cross-referenced with lipidomic datasets .

- Ethical rigor : Ensure compliance with biosafety protocols when handling azide-containing compounds .

Q. Methodological Guidance for Data Interpretation

Q. How should researchers address variability in this compound’s cellular uptake efficiency?

- Standardization : Normalize uptake data to cell count (e.g., via Hoechst staining) and membrane integrity (propidium iodide exclusion) .

- Flow cytometry : Use dual-labeling (e.g., this compound + organelle markers) to quantify compartment-specific uptake .

- Error reporting : Include ±SEM and confidence intervals in datasets to enhance transparency .

Q. What frameworks ensure research questions about this compound meet academic rigor?

Apply the FINER criteria :

- Feasible : Pilot studies to assess azide stability under experimental conditions .

- Novel : Explore understudied applications (e.g., neuroinflammatory pathways) .

- Ethical : Adhere to institutional guidelines for azide waste disposal .

Q. Data Presentation and Reproducibility

Q. How should raw data from this compound experiments be curated for public repositories?

- Formatting : Upload NMR spectra as .jcamp files, MS data in .mzML format, and microscopy images as TIFF files with metadata .

- Documentation : Include step-by-step protocols in supplementary materials, citing established methods (e.g., Click Chemistry Toolbox) .

Q. What are common pitfalls in interpreting this compound’s bioactivity data?

Properties

IUPAC Name |

2-azidooctadec-4-ene-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(23)17(16-22)20-21-19/h14-15,17-18,22-23H,2-13,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPVDQFHDYWVTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N=[N+]=[N-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.